6-Bromo-4,4-dimethylthiochroman
Overview
Description
6-Bromo-4,4-dimethylthiochroman is an important heterocyclic compound that has garnered significant attention due to its role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly notable for its use in the preparation of medicines such as tazarotene, selective serotonin reuptake transporter 5 (SSRT5) antagonists, and retinoic acid receptor gamma (RAR-γ) retinoid receptors .
Scientific Research Applications
6-Bromo-4,4-dimethylthiochroman is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: As an intermediate in the synthesis of pharmaceuticals like tazarotene and SSRT5 antagonists, it plays a crucial role in drug development.
Industry: Its derivatives are used in the production of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
The safety information for “6-Bromo-4,4-dimethylthiochroman” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Relevant Papers
The paper titled “One-pot synthesis of this compound” published in 2012 provides a comprehensive study on the synthesis of "this compound" . The paper discusses a one-pot method of preparation of “this compound” which starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization .
Mechanism of Action
Target of Action
6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively.
Mode of Action
It is known to interact with its targets to induce changes in cellular function, which can lead to therapeutic effects .
Biochemical Pathways
This compound is involved in several biochemical pathways due to its role as a precursor in the synthesis of various drugs . The affected pathways and their downstream effects would depend on the specific drug that is synthesized using this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug that it is used to synthesize. For example, when used in the synthesis of tazarotene, it may contribute to the drug’s ability to modulate skin growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethylthiochroman can be achieved through several methods. One of the earliest methods involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method involves the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization to produce the desired compound .
A more recent and efficient method is the one-pot synthesis starting from bromobenzene. This method involves a series of steps including chlorosulfonation, reduction, etherization, and cyclization. The byproducts from the initial steps are used as catalysts in the subsequent steps, making this method more environmentally friendly and cost-effective .
Industrial Production Methods
In industrial settings, the one-pot synthesis method is preferred due to its low consumption of reagents and reduced environmental impact. The use of sodium chloride as a promoter in the chlorosulfonation step helps increase the yield of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiochromans depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthiochroman: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-4,4-dimethylthiochroman: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
6-Fluoro-4,4-dimethylthiochroman: Fluorine substitution alters its electronic properties and reactivity.
Uniqueness
6-Bromo-4,4-dimethylthiochroman is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form various derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJCJQFSGXLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431237 | |
Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112110-44-8 | |
Record name | 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112110-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman compared to previous methods?
A1: The newly proposed synthesis route for this compound, starting with Bromobenzene and proceeding through chlorosulfonation, reduction, thioetherification, and cyclization, offers several advantages over previous methods [, ]. Firstly, it boasts a higher yield of 88.5% []. Secondly, it utilizes milder reaction conditions, with most steps occurring below 50°C, except for the reduction step. This results in reduced energy consumption and byproduct formation []. These factors make the new route more cost-effective and environmentally friendly, highlighting its potential for industrial scale-up [].
Q2: What are the key steps involved in the synthesis of this compound from Bromobenzene?
A2: The synthesis of this compound from Bromobenzene involves a four-step process []:
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